![molecular formula C20H14Br2N2 B3819377 5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B3819377.png)
5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine
Description
“5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine” is a chemical compound with the molecular formula C20H14Br2N2 . It’s a derivative of pyridazine, which is a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate. This intermediate is then allowed to react with ammonium hydroxide at 70 °C .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains two bromine atoms, a methyl group, and two phenyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, pyridazine derivatives are known to undergo a variety of reactions . For instance, they can participate in aromatic nucleophilic substitution reactions .Future Directions
The future directions for research on “5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine” and similar compounds could involve further exploration of their pharmacological properties . Additionally, the development of more efficient synthesis methods and the study of their reactivity could be areas of interest .
properties
IUPAC Name |
5,7-dibromo-3-methyl-1,4-diphenylcyclopenta[d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2/c1-24-20(14-10-6-3-7-11-14)18-16(22)12-15(21)17(18)19(23-24)13-8-4-2-5-9-13/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQJAKVDHXRJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=CC(=C2C(=N1)C3=CC=CC=C3)Br)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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